4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde
Overview
Description
4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Reactions for Organic Synthesis
The use of imidazole derivatives, including structures similar to 4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde, in multicomponent reactions has been explored for the synthesis of fully substituted furans. Such reactions showcase the versatility of imidazole derivatives in organic synthesis, enabling the creation of complex molecules with potential applications in pharmaceuticals and materials science. One study highlighted the facile three-component reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes to produce furan derivatives, demonstrating the application of imidazole derivatives in the development of novel synthetic methodologies (Pan et al., 2010).
Building Blocks for Medical Chemistry
Imidazole carbaldehydes serve as crucial building blocks in medicinal chemistry, contributing to the synthesis of biologically active molecules. These compounds have been utilized to derive various alkyl groups, leading to the synthesis of imidazolium salts and benzoxazole, benzothiazole, and benzoimidazole derivatives. Such derivatives are investigated for their biological activities, underscoring the significance of imidazole carbaldehydes in the discovery and development of new drugs (Orhan et al., 2019).
Catalytic Synthesis of Imidazole Derivatives
The catalytic synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes is another notable application. This approach emphasizes the role of imidazole derivatives in facilitating catalytic reactions that are functional group-compatible, highlighting their utility in efficient and sustainable chemical synthesis (Li et al., 2015).
Luminescence Sensing
Imidazole derivatives have found applications in luminescence sensing, where they form part of the structure of lanthanide(III)-organic frameworks. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, showcasing the potential of imidazole derivatives in the development of novel fluorescence sensors for chemical detection and analysis (Shi et al., 2015).
Properties
IUPAC Name |
5-methyl-3-propan-2-ylimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-5-9-7(3)8(10)4-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAMCMFRMYDGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200354 | |
Record name | 4-Methyl-1-(1-methylethyl)-1H-imidazole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256562-29-4 | |
Record name | 4-Methyl-1-(1-methylethyl)-1H-imidazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256562-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1-(1-methylethyl)-1H-imidazole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801200354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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